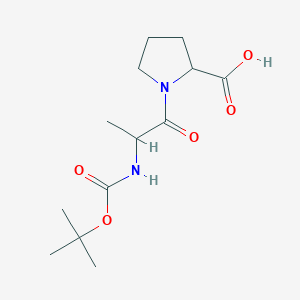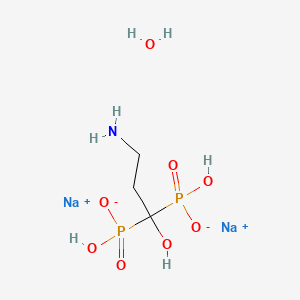
BOC-ALA-PRO-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in peptide synthesis and serves as a building block for more complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALA-PRO-OH typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (BOC) group, followed by coupling with L-proline. The reaction is usually carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
BOC-ALA-PRO-OH undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC and HOBt in dichloromethane or dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
BOC-ALA-PRO-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block for synthesizing longer peptides and proteins.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of BOC-ALA-PRO-OH primarily involves its role as a building block in peptide synthesis. The BOC group protects the amino group of L-alanine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amine can participate in further reactions to form peptide bonds with other amino acids or peptides .
Comparison with Similar Compounds
Similar Compounds
BOC-ALA-OH: N-(tert-Butoxycarbonyl)-L-alanine, used in similar peptide synthesis applications.
BOC-PRO-OH: N-(tert-Butoxycarbonyl)-L-proline, another building block for peptide synthesis.
BOC-ALA-ALA-PRO-OH: A tripeptide compound used in more complex peptide synthesis.
Uniqueness
BOC-ALA-PRO-OH is unique due to its specific combination of L-alanine and L-proline, which imparts distinct structural and functional properties. Its use as a dipeptide building block allows for the synthesis of peptides with specific sequences and functionalities, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18) |
InChI Key |
QGJDXUIYIUGQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL](/img/structure/B8802725.png)

![2-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8802741.png)

![5-(4-Aminophenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B8802766.png)









